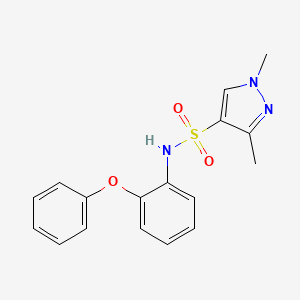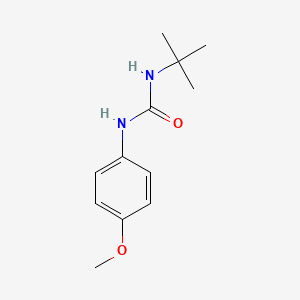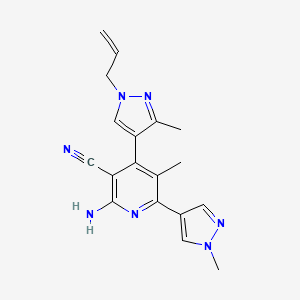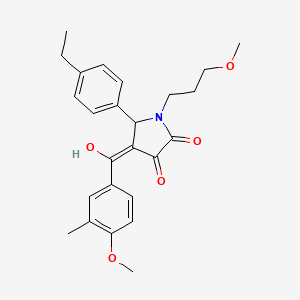
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as EiB-187, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine family of compounds, which are known for their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. This receptor is known to interact with a variety of other proteins, including ion channels, G protein-coupled receptors, and enzymes. By modulating the activity of the sigma-1 receptor, this compound may be able to affect a wide range of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. In addition, this compound has been shown to have a low toxicity profile, which makes it a relatively safe compound to use in lab experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the study of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide. One area of research that is currently being explored is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are interested in further exploring the mechanism of action of this compound, which may provide insights into the function of the sigma-1 receptor and its role in various cellular processes. Finally, researchers are interested in developing new derivatives of this compound that may have improved potency and selectivity for the sigma-1 receptor.
Méthodes De Synthèse
The synthesis of N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with diethyl malonate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to yield this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
N~4~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. This compound has also been shown to have a modulatory effect on the sigma-1 receptor, which may have implications for the treatment of various neurological disorders.
Propriétés
IUPAC Name |
4-N-(2,5-dimethoxyphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-5-21(6-2)19(24)22-11-9-14(10-12-22)18(23)20-16-13-15(25-3)7-8-17(16)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCOZMHTAZKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[3-benzoyl-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5293634.png)
![1'-[(3-methylquinoxalin-2-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5293638.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5293659.png)

![7-methyl-2-[2-(1H-pyrazol-1-ylmethyl)benzyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5293672.png)

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5293702.png)

![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
